![molecular formula C26H20F2N2O5 B2765778 N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide CAS No. 866590-17-2](/img/structure/B2765778.png)
N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amide group, a quinoline group, and a dimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The amide group would likely form a planar structure due to the resonance between the nitrogen and the carbonyl group. The quinoline group is a type of heterocyclic compound that contains a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The aromatic rings could also undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the amide group could increase its polarity, which could affect its solubility in different solvents. The aromatic rings could also contribute to its stability and reactivity .Scientific Research Applications
Structural and Synthetic Insights
- Structural Aspects of Amide Containing Isoquinoline Derivatives : Research on related amide-containing isoquinoline derivatives has provided insights into the structural aspects, including salt and inclusion compounds formation, gelation properties, and fluorescence emission characteristics. These findings are critical for understanding the chemical behavior and potential applications of N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide in various fields, such as materials science and molecular engineering (Karmakar et al., 2007).
Antitumor and Anticancer Applications
- Antitumor Activity of Quinazolinone Analogues : A study on novel 3-benzyl-4(3H)quinazolinone analogues, which share structural similarities with N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide, showed broad spectrum antitumor activity. This research highlights the potential of such compounds in developing new anticancer therapies, suggesting a promising area for further investigation into the therapeutic applications of N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide (Ibrahim A. Al-Suwaidan et al., 2016).
Molecular Docking and Biological Potentials
- Molecular Docking and Antimicrobial Activities : Research on derivatives of 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide demonstrated significant antimicrobial and anticancer activities. Molecular docking studies provided insights into the interaction mechanisms, highlighting the biological potentials of such compounds. This suggests the relevance of exploring N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide for similar applications (S. Mehta et al., 2019).
Potential Therapeutic Effects
- Analgesic and Anti-Inflammatory Activities : The analgesic and anti-inflammatory activities of related compounds, such as (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-2(2H)-ylidene)acetamides, suggest potential therapeutic applications for N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide in pain management and inflammatory conditions (A. S. Yusov et al., 2019).
Future Directions
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F2N2O5/c1-34-22-10-8-18(12-23(22)35-2)29-24(31)14-30-13-20(25(32)15-3-5-16(27)6-4-15)26(33)19-11-17(28)7-9-21(19)30/h3-13H,14H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCGMAJWXIGQSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide |
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